molecular formula C16H25N3O4S B12212776 Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone

Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone

Cat. No.: B12212776
M. Wt: 355.5 g/mol
InChI Key: JUZNRXSMJSQYIE-UHFFFAOYSA-N
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Description

Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone is a structurally complex sulfonamide derivative featuring a pyrrolidine ring linked to an azepane moiety via a methanone bridge. The 3,5-dimethyl-1,2-oxazole-4-sulfonyl group is a key pharmacophore, known for its role in modulating biological activity, particularly in enzyme inhibition and thrombin regulation . This compound’s synthesis typically involves sulfonylation of a pyrrolidine precursor under mild conditions, followed by coupling with azepane derivatives. Structural elucidation relies on advanced techniques such as 2D NMR (COSY, HMQC, HMBC) and X-ray crystallography, which confirm its absolute configuration and spatial arrangement .

Properties

Molecular Formula

C16H25N3O4S

Molecular Weight

355.5 g/mol

IUPAC Name

azepan-1-yl-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl]methanone

InChI

InChI=1S/C16H25N3O4S/c1-12-15(13(2)23-17-12)24(21,22)19-11-7-8-14(19)16(20)18-9-5-3-4-6-10-18/h14H,3-11H2,1-2H3

InChI Key

JUZNRXSMJSQYIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)N3CCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 3,5-dimethyl-1,2-oxazole with appropriate sulfonyl chlorides under controlled conditions.

    Pyrrolidine Derivative Formation: The pyrrolidine moiety is introduced by reacting the oxazole derivative with pyrrolidine under basic conditions.

    Azepane Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or azepane moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of azepan derivatives in cancer therapy. For instance, compounds similar to azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone have been investigated for their ability to inhibit specific kinases involved in tumorigenesis. A notable study demonstrated that similar compounds effectively inhibited DDR1 kinase activity, leading to reduced tumor growth and metastasis in non-small cell lung cancer (NSCLC) models .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. The presence of the oxazole ring may enhance central nervous system penetration, making it a candidate for further development as an anxiolytic or antidepressant agent. Preliminary studies have indicated that related azepan compounds exhibit anxiolytic effects in animal models .

Antimicrobial Activity

Research has also explored the antimicrobial properties of azepan derivatives. Compounds with similar structures have shown promising activity against various bacterial strains, suggesting that this compound could be developed into a novel antibiotic .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluation of DDR1 inhibitorsIdentified potent inhibition of DDR1 with IC50 values indicating significant anticancer potential .
Anxiolytic Effects Behavioral studies in rodentsDemonstrated reduced anxiety-like behavior in response to azepan derivatives .
Antimicrobial Testing In vitro assays against bacteriaShowed effective inhibition of growth in several pathogenic strains .

Mechanism of Action

The mechanism of action of Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and oxazole moieties are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, sulfonyl substituents, and biological activity. Below is a detailed comparison:

Core Heterocycle Variations
Compound Name Core Heterocycles Molecular Formula Molecular Weight (g/mol) Key Features
Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone Pyrrolidine + Azepane C₁₉H₂₇N₃O₄S 405.50 7-membered azepane ring enhances conformational flexibility .
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine () Cytisine (quinolizidine alkaloid) C₁₉H₂₃N₃O₄S 389.47 Natural alkaloid backbone; thrombin-modulating activity .
[4-(Benzenesulfonyl)piperazin-1-yl]{5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}methanone () Piperazine + Furan C₂₁H₂₃N₃O₅S 429.49 6-membered piperazine improves solubility; furan enhances π-π stacking .

Key Observations :

  • Piperazine-containing analogs (e.g., ) exhibit higher molecular weights, which may correlate with improved pharmacokinetic profiles .
Sulfonyl Group Impact

The 3,5-dimethyl-1,2-oxazole-4-sulfonyl group is a conserved motif across analogs, critical for:

  • Enzyme Inhibition: Sulfonamides are known to inhibit carbonic anhydrases and thrombin via sulfonyl-oxygen interactions with active-site zinc or arginine residues .
  • Thermodynamic Stability : X-ray studies (e.g., ) reveal that the sulfonyl group stabilizes the pyrrolidine ring in a twisted conformation, reducing entropic penalties during binding .
Spectroscopic Characterization
  • 2D NMR : COSY and HMBC correlations confirm connectivity between the sulfonyl group and pyrrolidine C2, distinguishing it from furan-linked analogs () .
  • X-ray Crystallography: The azepane ring adopts a chair-like conformation, contrasting with cytisine’s planar quinolizidine system .

Biological Activity

Introduction

Azepan-1-yl{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl}methanone is a complex organic compound notable for its unique structural features, which include azepane, oxazole, and pyrrolidine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

PropertyValue
Molecular FormulaC16H25N3O4S
Molecular Weight355.5 g/mol
IUPAC Nameazepan-1-yl-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-2-yl]methanone
CAS Number1033852-01-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl and oxazole groups play critical roles in binding to enzymes and receptors, thereby modulating their activity. This can lead to a range of biological effects, including inhibition or activation of specific enzymatic pathways .

Biological Activities

Research indicates that compounds featuring oxazole derivatives exhibit a wide array of biological activities:

Anticancer Activity:
Studies have shown that derivatives containing oxazole moieties can display significant cytotoxic effects against various cancer cell lines. For instance, modifications to similar oxazole-containing compounds have resulted in derivatives with IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .

Enzyme Inhibition:
Azepan derivatives have been explored for their potential as inhibitors of key enzymes involved in various diseases. For example, they may inhibit acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment . The compound's ability to interact with other targets such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA) has also been documented .

Antimicrobial Properties:
Research on related oxazole derivatives has indicated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluating the cytotoxic effects of a series of oxazole derivatives found that specific modifications led to enhanced activity against multiple tumor cell lines. The most active compound exhibited selectivity for renal cancer cells with an IC50 value of 1.143 µM .

Case Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, azepane derivatives were tested for their ability to inhibit AChE and other relevant enzymes. The results indicated that certain analogs displayed potent inhibitory activity, making them candidates for further development as multi-target drugs .

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